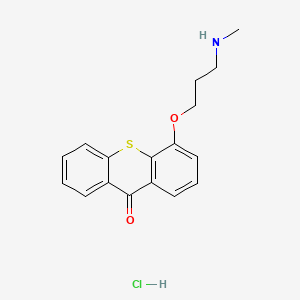
9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride: is a chemical compound with the molecular formula C17H17NO2S·HCl and a molecular weight of 335.8483 g/mol . This compound is known for its unique structure, which includes a thioxanthone core substituted with a 4-(3-(methylamino)propoxy) group, and is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride typically involves the following steps:
Formation of Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The 4-(3-(methylamino)propoxy) group is introduced via a substitution reaction, where the thioxanthone core reacts with 3-(methylamino)propoxy chloride in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-(3-(methylamino)propoxy) group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioxanthones.
科学研究应用
Chemistry:
Photoinitiators: The compound is used as a photoinitiator in polymer chemistry, where it initiates polymerization reactions upon exposure to light.
Fluorescent Probes: It serves as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.
Biology:
Biological Staining: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Enzyme Inhibition Studies: It is employed in studies investigating the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its role as an anti-cancer agent or in the treatment of neurological disorders.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives, where its photoinitiating properties enhance curing processes.
作用机制
The mechanism of action of 9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization.
相似化合物的比较
Thioxanthone: A structurally related compound with similar photoinitiating properties.
Fluorenone: Another compound with a similar core structure but different substituents, used in similar applications.
Xanthone: A related compound with an oxygen atom instead of sulfur in the core structure, used in various chemical and biological applications.
Uniqueness: 9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photoinitiator and its potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
118794-01-7 |
|---|---|
分子式 |
C17H18ClNO2S |
分子量 |
335.8 g/mol |
IUPAC 名称 |
4-[3-(methylamino)propoxy]thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-10-5-11-20-14-8-4-7-13-16(19)12-6-2-3-9-15(12)21-17(13)14;/h2-4,6-9,18H,5,10-11H2,1H3;1H |
InChI 键 |
LMEFXIVQRQFJNP-UHFFFAOYSA-N |
规范 SMILES |
CNCCCOC1=CC=CC2=C1SC3=CC=CC=C3C2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















